N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
Description
"N-(4-(N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide" is a sulfonamide-containing compound featuring a tetrahydroquinoline scaffold substituted with an ethyl group at the N1 position and a 2-oxo moiety. For instance, compounds like "N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide" (5a) and its homologs (5b–5d) share similarities in sulfonamide linkage and acyl chain variations, enabling comparative analysis .
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-5-20(25)22-16-7-10-18(11-8-16)29(27,28)23-17-9-12-19-15(14-17)6-13-21(26)24(19)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJKXGZAHOJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that integrates a tetrahydroquinoline structure with a sulfamoyl and butyramide moiety. This unique combination suggests potential biological activities that warrant detailed investigation. The compound's structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Quinoline Moiety | Contains a tetrahydroquinoline ring fused with an ethyl and carbonyl group. |
| Sulfamoyl Group | Enhances solubility and bioactivity through hydrogen bonding. |
| Butyramide Moiety | May contribute to the compound's ability to traverse biological membranes. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors affecting signal transduction pathways related to cell growth and apoptosis.
- DNA/RNA Interaction : Potential binding to nucleic acids may influence gene expression and protein synthesis.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Antiviral Activity : Preliminary research indicates that derivatives of the compound exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that can be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Potential : There is evidence suggesting that the compound may inhibit cancer cell growth, making it a candidate for further investigation in oncological pharmacology .
Case Studies
Recent investigations into the biological activity of related compounds provide insights into the potential efficacy of this compound:
Study 1: Antiviral Efficacy
A study demonstrated that compounds with similar structural features exhibited significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral replication by targeting specific viral enzymes .
Study 2: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory properties revealed that related compounds could modulate inflammatory cytokine production in vitro. This suggests a potential pathway through which this compound may exert its effects .
Comparison with Similar Compounds
Core Scaffold Variations
- Tetrahydroquinoline vs. Tetrahydrofuranone: The target compound’s tetrahydroquinoline core differs from the 2-oxotetrahydrofuran-3-yl group in compounds 5a–5d . This structural divergence may alter electronic properties, solubility, and metabolic stability due to the aromatic quinoline system versus the oxygenated furanone ring.
- Substituent Effects: The ethyl group at N1 in the target compound contrasts with the propyl substituent in "N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide" (). Longer alkyl chains (e.g., propyl vs. ethyl) may enhance lipophilicity but reduce aqueous solubility.
Acyl Chain Modifications
Compounds 5a–5d () systematically vary the acyl chain length (C4–C7). Key observations include:
- Yield Trends : Butyramide (5a, C4) and hexanamide (5c, C6) showed higher yields (51.0% and 48.3%, respectively) compared to pentanamide (5b, C5, 45.4%) and heptanamide (5d, C7, 45.4%), suggesting moderate chain lengths favor synthesis efficiency .
- Melting Points : Longer acyl chains correlated with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), likely due to reduced crystallinity from increased chain flexibility .
Physicochemical Properties
Table 1. Comparative Data for Sulfamoylphenylamide Derivatives
- Optical Activity : All analogs exhibit positive optical rotation, with hexanamide (5c) showing the highest [α]D = +6.4°, suggesting stereochemical sensitivity to chain length .
- Spectroscopic Consistency : NMR data for 5a–5d confirm the integrity of the sulfamoylphenylamide backbone, with δ ~10.2–10.3 ppm (s, NH) in $ ^1H $-NMR and carbonyl signals at ~174 ppm in $ ^{13}C $-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
